molecular formula C21H33N3O2 B4583552 4-(4-butoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide

4-(4-butoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide

Cat. No. B4583552
M. Wt: 359.5 g/mol
InChI Key: WEPSMICMLJGMKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-butoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide often involves the condensation reactions between carbamimides and specific benzyl or benzoic acids under basic conditions. Techniques such as LCMS, NMR, IR, and CHN elemental analysis are commonly used for characterization. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate through condensation reactions represents a related process, showcasing the versatility of piperazine derivatives synthesis methodologies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Molecular Structure Analysis

X-ray diffraction (XRD) studies play a crucial role in determining the molecular structure of piperazine derivatives. For example, the crystallization and subsequent XRD analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate revealed typical bond lengths and angles for this class of compounds, providing insights into their structural characteristics (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Piperazine derivatives engage in various chemical reactions, highlighting their reactivity and functional group transformations. For instance, the synthesis and characterization of Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing piperazine moiety demonstrate the compound's ability to form complexes with metals, which could be relevant for catalysis or material science applications (Keypour, Mahmoudabadi, Shooshtari, Hosseinzadeh, Mohsenzadeh, & Gable, 2017).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application. Studies involving crystal engineering and thermochemistry of piperazinediones derived from 2-amino-4,7-dialkoxyindan-2-carboxylic acids provide valuable data on the physical properties of these compounds. The synthesis of 1,4-piperazine-2,5-diones with varying alkyl chain lengths and the subsequent analysis of their crystal packing and thermochemical properties offer insights into how structural modifications affect physical properties (Wells, Murigi, Nichol, Carducci, Selby, & Mash, 2012).

Scientific Research Applications

Antimicrobial Applications

Compounds derived from similar chemical structures have been evaluated for their antimicrobial activities. For example, a series of 1,4-disubstituted 1,2,3-triazole derivatives, including piperazine carboxamides, demonstrated moderate to good activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Jadhav et al., 2017). Similarly, novel pyrazole carboxamide derivatives containing a piperazine moiety were synthesized, and their structures confirmed by X-ray crystal analysis, indicating their potential antimicrobial applications (Lv, Ding, & Zhao, 2013).

Anti-inflammatory and Analgesic Applications

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents has shown that these compounds, which include piperazine derivatives, have significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Antipsychotic Applications

A series of benzamide derivatives with dopamine D2, serotonin 5‐HT1A, and 5‐HT2A receptor properties were synthesized and evaluated as potential antipsychotics. These compounds, including piperazine derivatives, exhibited potent and balanced activities for these receptors, suggesting their use in treating conditions such as schizophrenia (Xu et al., 2019).

Chemical Synthesis and Characterization

The development of carboxamide protecting groups and their applications in the synthesis of complex and acid-sensitive molecules has been demonstrated, showcasing the versatility of compounds with piperazine carboxamide structures in synthetic organic chemistry (Muranaka, Ichikawa, & Matsuda, 2011).

Anticancer Activity

Substituted benzoquinazolinones, including amino- and sulfanyl-derivatives of benzoquinazolinones with piperazine substitutions, have been synthesized and shown to have potential cytotoxicity against cancer cell lines, indicating their utility in developing new anticancer drugs (Nowak et al., 2015).

properties

IUPAC Name

4-[(4-butoxyphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-2-3-16-26-20-10-8-18(9-11-20)17-23-12-14-24(15-13-23)21(25)22-19-6-4-5-7-19/h8-11,19H,2-7,12-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPSMICMLJGMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-butoxybenzyl)-N-cyclopentylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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